

Optimizing (R)-DS86760016 dosage to prevent resistance

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Compound of Interest

Compound Name: (R)-DS86760016

Cat. No.: B12418684

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Technical Support Center: (R)-DS86760016

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of **(R)-DS86760016** to prevent the development of bacterial resistance. The following troubleshooting guides and frequently asked questions (FAQs) are based on available preclinical data.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for **(R)-DS86760016**?

A1: **(R)-DS86760016** is a novel antibiotic belonging to the benzoxaborole class. Its mechanism of action is the inhibition of bacterial leucyl-tRNA synthetase (LeuRS).[1][2][3] This enzyme is crucial for protein synthesis, as it attaches the amino acid leucine to its corresponding transfer RNA (tRNA). By inhibiting LeuRS, **(R)-DS86760016** effectively halts protein production, leading to the arrest of bacterial growth.[4] The compound works by forming a covalent adduct with the tRNA^{Leu} at the enzyme's editing site.[4]

Q2: What is the spectrum of activity for **(R)-DS86760016**?

A2: **(R)-DS86760016** demonstrates potent activity against a range of multidrug-resistant (MDR) Gram-negative bacteria.[4][5] This includes clinically significant pathogens such as *Pseudomonas aeruginosa*, *Escherichia coli*, and *Klebsiella pneumoniae*. [4][5] It has shown efficacy against strains resistant to other antibiotic classes, including those producing

extended-spectrum β -lactamases (ESBLs) and carbapenemases.[1][4] The compound also shows activity against *Mycobacterium abscessus*. [6][7] Notably, it has minimal activity against Gram-positive bacteria, which may reduce the risk of resistance development in these organisms.[4]

Q3: What is the primary concern regarding resistance to this class of drugs?

A3: The primary concern is the rapid emergence of resistance. A similar LeuRS inhibitor, GSK2251052, was terminated in Phase 2 clinical trials due to the quick development of resistance in patients being treated for complicated urinary tract infections (cUTIs).[4][5][6] Resistance typically arises from mutations in the LeuRS gene.[4] **(R)-DS86760016** was specifically developed to have a lower risk of resistance development compared to its predecessors.[4][5]

Q4: How does **(R)-DS86760016** mitigate the risk of resistance compared to earlier compounds?

A4: **(R)-DS86760016** exhibits an improved pharmacokinetic profile, including lower plasma clearance, a longer half-life, and higher renal excretion in preclinical models compared to GSK2251052.[4][5][6] This profile allows for sustained drug concentrations at the site of infection. Crucially, it has demonstrated lower mutant prevention concentrations (MPC) against *P. aeruginosa*. [4][5] Maintaining drug concentrations above the MPC is a key strategy to restrict the selection of resistant mutants. In murine UTI models, no resistance was detected when urinary concentrations of **(R)-DS86760016** were kept above the MPC.[4][5]

Troubleshooting Guide

Issue 1: Emergence of resistant colonies during in vitro experiments.

- Possible Cause: Drug concentration may be falling within the mutant selection window (MSW), which is the concentration range between the Minimum Inhibitory Concentration (MIC) and the Mutant Prevention Concentration (MPC).
- Troubleshooting Steps:
 - Determine the MPC: Conduct an MPC assay to determine the concentration of **(R)-DS86760016** required to prevent the growth of first-step resistant mutants.

- Adjust Dosing Regimen: In your experimental design, ensure that the concentration of **(R)-DS86760016** consistently exceeds the determined MPC.
- Verify Compound Integrity: Confirm the purity and concentration of your **(R)-DS86760016** stock solution.

Issue 2: Lack of efficacy in an in vivo model despite favorable in vitro MICs.

- Possible Cause 1: Suboptimal pharmacokinetic properties in the chosen animal model, leading to insufficient drug exposure at the infection site.
- Troubleshooting Steps:
 - Pharmacokinetic Analysis: Perform a pharmacokinetic study in your animal model to measure key parameters like plasma clearance, half-life, and concentration in the target tissue (e.g., urine, kidney, bladder).
 - Dose Fractionation Study: Determine the key pharmacodynamic (PD) driver (e.g., $fT > MIC$, $fAUC/MIC$). For β -lactams, the goal is often to maximize the time the free drug concentration is above the MIC ($fT > MIC$).^[8]
 - Optimize Dosing: Adjust the dose and frequency to achieve the target PK/PD index. For urinary tract infections, the goal is to maintain urinary concentrations above the MPC.^{[4][5]}
- Possible Cause 2: The presence of a bacterial biofilm, which can reduce antibiotic susceptibility.
- Troubleshooting Steps:
 - Biofilm Inhibition Assay: Test the activity of **(R)-DS86760016** against biofilms formed by your bacterial strain. The 50% biofilm inhibitory concentration (BIC50) for *P. aeruginosa* has been reported to be 4 $\mu\text{g/mL}$, which was two-fold higher than the MIC.^[1]
 - Combination Therapy: Consider evaluating **(R)-DS86760016** in combination with agents known to disrupt biofilms.

Data Summary Tables

Table 1: In Vitro Activity of **(R)-DS86760016** against MDR Gram-Negative Strains

Organism (No. of Strains)	MIC Range (µg/mL)	MIC50 (µg/mL)	MIC90 (µg/mL)
P. aeruginosa (41)	0.5 to 4	1	2
E. coli (49)	0.25 to 4	1	2
K. pneumoniae (41)	0.25 to 4	1	2

(Source: Adapted from preclinical studies)[\[4\]](#)

Table 2: Comparative Pharmacokinetic Parameters in Mice

Parameter	(R)-DS86760016	GSK2251052
Plasma Clearance (CL_p, mL/min/kg)	11.0	31.0
Terminal Half-life (t _{1/2} , h)	1.9	1.5
Urine Excretion (% of dose)	66.5	35.7

(Source: Adapted from preclinical studies)[\[4\]](#)

Key Experimental Protocols

1. Mutant Prevention Concentration (MPC) Assay

This protocol is designed to determine the lowest concentration of an antimicrobial agent that prevents the growth of single-step resistant mutants from a large bacterial population.

- Materials: **(R)-DS86760016**, Mueller-Hinton agar (MHA), target bacterial strain, spectrophotometer, centrifuge.
- Methodology:

- Prepare a high-density bacterial inoculum by growing the target strain to the stationary phase in broth. Concentrate the culture to achieve >10¹⁰ CFU/mL.
- Prepare a series of MHA plates containing two-fold serial dilutions of **(R)-DS86760016**, with concentrations ranging above and below the known MIC.
- Plate approximately 10¹⁰ CFU of the concentrated inoculum onto each agar plate.
- Incubate the plates at 37°C for 24 to 48 hours.
- The MPC is defined as the lowest drug concentration on which no bacterial colonies are detected.

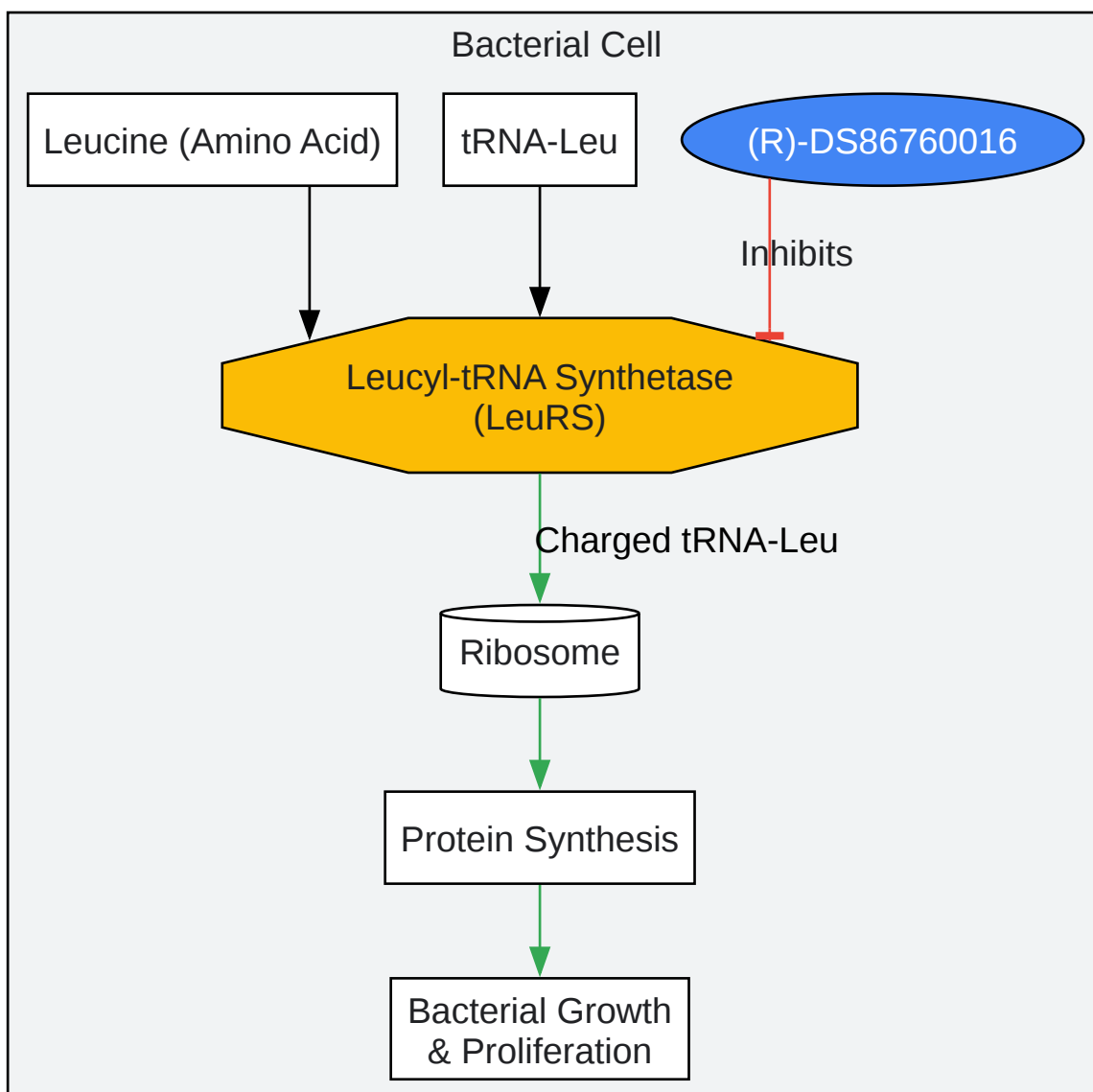
2. Murine Catheter-Associated Urinary Tract Infection (CAUTI) Model

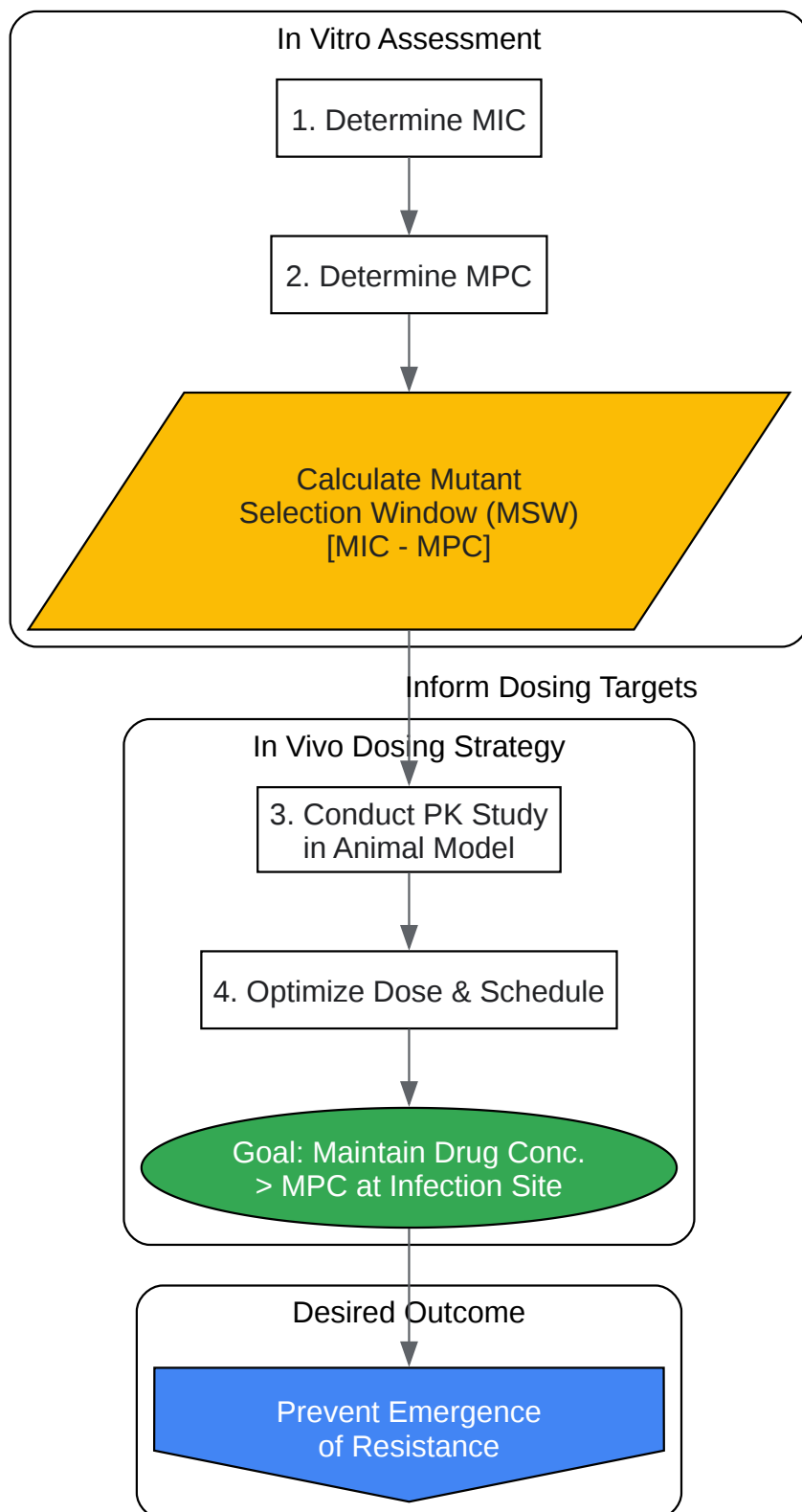
This in vivo model assesses the efficacy of **(R)-DS86760016** in treating a biofilm-associated infection.

- Materials: **(R)-DS86760016**, vehicle control, female mice (e.g., Swiss Webster), silicone catheter segments, MDR *P. aeruginosa* strain, anesthesia.
- Methodology:
 - Anesthetize the mice.
 - Transurethrally insert a small piece of silicone catheter into the bladder.
 - Inoculate the bladder with a suspension of the target *P. aeruginosa* strain.
 - Allow the infection to establish for a set period (e.g., 24-48 hours) to promote biofilm formation on the catheter.
 - Initiate treatment with **(R)-DS86760016** at the desired dose and schedule (e.g., 220 mg/kg, four times a day).^[1] Include a vehicle control group.
 - After the treatment course, euthanize the mice and aseptically harvest the kidneys, bladder, and catheter.

- Homogenize the tissues and sonicate the catheter to dislodge biofilm bacteria.
- Perform quantitative bacteriology by plating serial dilutions of the homogenates and sonicates to determine bacterial counts (CFU/g of tissue or per catheter).
- Compare the bacterial loads in the treated group to the control group to determine efficacy.

Visualizations





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